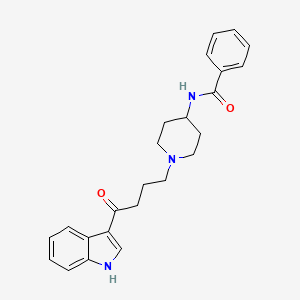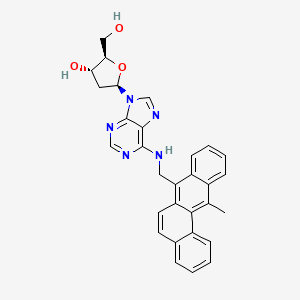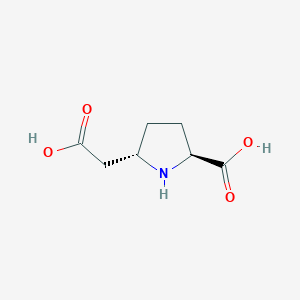
(2S,5S)-5-Carboxymethylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-Carboxymethylproline is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of both carboxyl and amino functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Carboxymethylproline typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the catalytic resolution of racemic mixtures using lipase enzymes, which selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or ligands to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic resolution processes due to their high selectivity and efficiency. These processes are optimized to maximize yield and minimize waste, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Carboxymethylproline undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides are used to activate the carboxyl group for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,5S)-5-Carboxymethylproline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,5S)-5-Carboxymethylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Hexanediol
- (2S,5S)-Methionine sulfoximine
- (2S,5S)-2,5-Dimethylphospholanoethane
Uniqueness
(2S,5S)-5-Carboxymethylproline is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
LIZWYFXJOOUDNV-WHFBIAKZSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H](N[C@@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Synonyms |
(2S,5S)-trans-carboxymethylPro (2S,5S)-trans-carboxymethylproline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


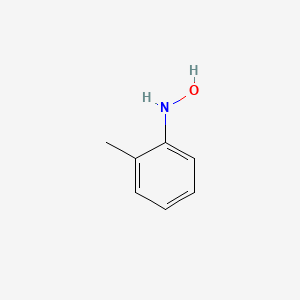
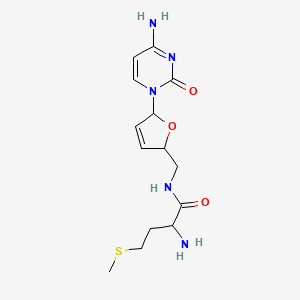
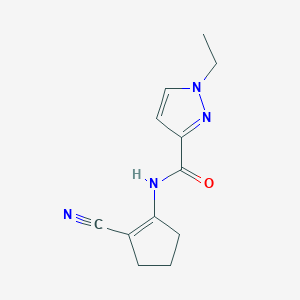
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)
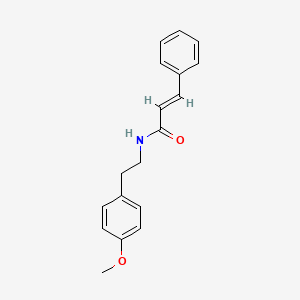
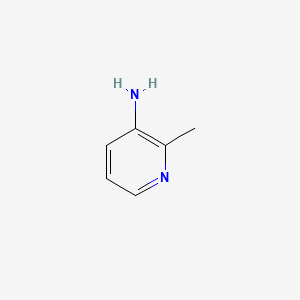


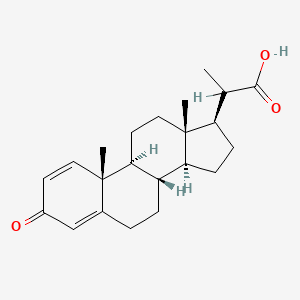
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
